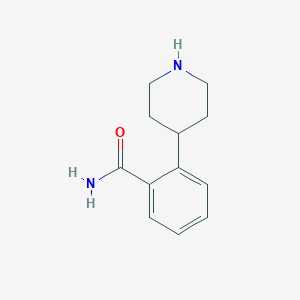

2-(Piperidin-4-yl)benzamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-piperidin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-12(15)11-4-2-1-3-10(11)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIPLBRBLOPRFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Kinetic Investigations

Elucidation of Reaction Mechanisms in 2-(Piperidin-4-yl)benzamide Synthesis

The synthesis of this compound via the Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism. The reaction is generally carried out in a biphasic system with an aqueous base, or in the presence of a non-nucleophilic base like pyridine. tifr.res.inbyjus.com

The proposed mechanism involves the following key steps:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the piperidine (B6355638) ring acting as a nucleophile and attacking the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate. chemistry-reaction.com

Formation of a Protonated Intermediate: The initial adduct is a protonated species. byjus.com

Deprotonation and Reformation of the Carbonyl Group: The base present in the reaction medium abstracts the acidic proton from the nitrogen atom. Concurrently, the carbonyl double bond reforms, leading to the expulsion of the chloride ion as a leaving group. byjus.comchemistry-reaction.com

Formation of the Amide: The final step yields the stable this compound product and hydrochloric acid, which is neutralized by the base. byjus.com

The presence of a base is crucial as it neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the amine reactant and shifting the equilibrium towards the product side. tifr.res.inbyjus.com

A plausible reaction scheme is illustrated below:

Scheme 1: Proposed reaction mechanism for the synthesis of this compound via the Schotten-Baumann reaction.

Kinetic Profiling of Key Transformation Steps

Nucleophilicity of the Amine: The nitrogen atom in the piperidine ring is the nucleophile. Its reactivity is a key determinant of the reaction rate.

Electrophilicity of the Acyl Chloride: The carbonyl carbon of benzoyl chloride is the electrophilic center. Its reactivity is also a critical factor.

Steric Hindrance: The steric bulk around the reacting centers can affect the rate of reaction. In the case of this compound synthesis, the piperidine nitrogen is a secondary amine, and its accessibility will influence the kinetics. nih.gov

Solvent and Temperature: The choice of solvent and the reaction temperature will also impact the reaction kinetics.

The rate-determining step is generally the initial nucleophilic attack of the amine on the acyl chloride to form the tetrahedral intermediate. The subsequent collapse of this intermediate is typically fast. Kinetic resolutions of substituted piperidines have been studied, highlighting the sensitivity of acylation reactions to the stereochemistry and conformation of the piperidine ring. nih.govnih.gov

| Factor | Influence on Reaction Rate | Rationale |

| Piperidine Nucleophilicity | Increases rate | A more electron-rich nitrogen atom will be a stronger nucleophile. |

| Benzoyl Chloride Electrophilicity | Increases rate | Electron-withdrawing groups on the benzene (B151609) ring increase the partial positive charge on the carbonyl carbon. |

| Steric Hindrance | Decreases rate | Bulky substituents on either the piperidine or the benzoyl chloride can hinder the approach of the reactants. |

| Base Concentration | Increases rate (up to a point) | The base is required to neutralize the HCl produced, driving the reaction forward. |

| Temperature | Increases rate | Provides the necessary activation energy for the reaction to proceed. |

Table 1: Factors Influencing the Kinetics of this compound Synthesis.

Reaction Thermodynamics and Activation Energy Studies

Specific thermodynamic data, such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG), for the synthesis of this compound have not been extensively reported. However, the formation of an amide bond from an amine and an acyl chloride is generally an exothermic and thermodynamically favorable process. The high reactivity of acyl chlorides drives the reaction to completion.

The activation energy (Ea) for the amidation of activated esters has been studied computationally, revealing that a concerted pathway involving simultaneous proton transfer can lower the activation barrier. acs.org While a precise value for the activation energy for the synthesis of this compound is not available, it is expected to be within a range that allows the reaction to proceed at a reasonable rate, often at or below room temperature, especially given the high reactivity of benzoyl chloride. tifr.res.in

Thermodynamic studies on the formation of co-crystals involving benzamide (B126) have been conducted, providing insights into the intermolecular interactions and stability of benzamide-containing systems. nih.govmdpi.combiointerfaceresearch.comresearchgate.net These studies, while not directly related to the synthesis reaction, underscore the thermodynamic stability of the benzamide moiety. The formation of the amide bond is a key driving force for the reaction, leading to a stable product.

| Thermodynamic Parameter | Expected Value/Nature | General Rationale for Amide Formation |

| Enthalpy of Reaction (ΔH) | Negative (Exothermic) | The formation of the strong C-N amide bond and the neutralization of HCl are energetically favorable. |

| Entropy of Reaction (ΔS) | Likely near zero or slightly negative | Two reactant molecules combine to form one product molecule and a salt, leading to a small change in the number of species. |

| Gibbs Free Energy of Reaction (ΔG) | Negative (Spontaneous) | The exothermic nature of the reaction is the primary driver for spontaneity. |

| Activation Energy (Ea) | Moderately low | The high reactivity of the acyl chloride allows the reaction to proceed with a relatively low energy barrier. |

Table 2: General Thermodynamic Considerations for the Synthesis of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations offer deep insights into the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, stability, and reactivity of molecules. For benzamide (B126) derivatives, DFT calculations are employed to determine various quantum chemical descriptors. These descriptors help in understanding the molecule's behavior in chemical reactions.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a large energy gap suggests low reactivity and high stability researchgate.net. DFT-based reactivity descriptors have been effectively used to analyze the reactivity and toxicity of related aromatic amine compounds researchgate.net. These computational approaches provide accuracy with efficiency compared to traditional methods espublisher.com. For various benzene (B151609) sulfonamides, DFT has been used to provide a complete description of their molecular structures and electronic properties indexcopernicus.com. The electronic states and molecular properties of related benzamide compounds have also been successfully determined using DFT researchgate.netmdpi.com.

Table 1: Illustrative Quantum Chemical Descriptors for a Benzamide Derivative calculated using DFT (Note: This data is representative of calculations performed on related benzamide compounds and serves to illustrate the typical outputs of DFT analysis.)

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| Energy Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability researchgate.net |

| Electronegativity (χ) | 3.85 | Measures the power to attract electrons |

| Chemical Hardness (η) | 2.65 | Measures resistance to charge transfer researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron potential on the molecular surface.

In these maps, negative potential regions (typically colored red and yellow) indicate areas rich in electrons and are prone to electrophilic attack. Conversely, positive potential regions (colored blue) are electron-deficient and are susceptible to nucleophilic attack researchgate.net. For benzamide and related structures, MEP analysis helps identify the reactive sites, such as the electronegative oxygen and nitrogen atoms, which are key for intermolecular interactions like hydrogen bonding mdpi.comresearchgate.net. This analysis is crucial for understanding how the molecule interacts with biological targets.

Studies on related 4-piperidyl-o-methoxybenzamides have revealed that extended conformers are energetically much more favorable than folded ones nih.gov. Understanding the preferred conformations and the energy barriers between them is essential for predicting how "2-(Piperidin-4-yl)benzamide" might fit into a receptor's binding site. Computational simulations are increasingly used to build models of protein states and identify potential binding sites for compounds researchgate.net.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic perspective on how a ligand like "this compound" interacts with its biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-protein interactions mdpi.com. For benzamide and piperidine-based compounds, docking studies have successfully predicted binding modes and affinities with various targets mdpi.commdpi.comnih.govnih.gov.

The process involves placing the ligand in the active site of the protein and calculating a "docking score," which estimates the binding affinity mdpi.com. Analysis of the docked pose reveals specific interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the ligand-protein complex nih.govresearchgate.net. For example, docking studies on piperidine (B6355638) derivatives have shown that the piperidine nitrogen can form crucial salt bridge interactions with acidic residues like glutamate (B1630785) and aspartate in a receptor's active site nih.gov.

Table 2: Example of Molecular Docking Results for Benzamide Derivatives Against a Protein Target (Note: This table presents hypothetical data typical of docking studies on analogous compounds to illustrate the nature of the findings.)

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Derivative A | Kinase B | -9.2 | GLU-172, PHE-107 | Hydrogen Bond, π-cation nih.gov |

| Derivative B | Protease C | -8.5 | GLY-143, GLN-192 | Hydrogen Bonds |

| Derivative C | DNA Gyrase B | -7.8 | ASP-73, ILE-78 | Hydrogen Bond, Hydrophobic |

While molecular docking provides a static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time unibo.it. MD simulations are used to assess the stability of the docked ligand-protein complex and to explore the conformational ensemble of the ligand in solution or within the binding site nih.govresearchgate.netmdpi.com.

By simulating the system in a realistic environment (e.g., in water), MD can confirm whether the interactions predicted by docking are maintained over time nih.gov. These simulations are crucial for understanding the intrinsic conformational preferences of molecules and how they are influenced by their environment nih.gov. Advanced MD techniques, such as accelerated MD, can efficiently sample the conformational space to characterize the energy landscape and identify the most populated and biologically relevant conformations nih.gov. The stability of a complex during an MD simulation is often monitored by calculating the root-mean-square deviation (RMSD) of the atomic positions over time mdpi.com.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) Methods

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational methods used to calculate the relative binding free energies of a series of related ligands to a common biological target. While specific FEP or TI studies focusing exclusively on this compound are not extensively documented in publicly available literature, the application of these techniques to the broader class of Poly (ADP-ribose) polymerase (PARP) inhibitors, which includes many benzamide derivatives, provides valuable insights into the thermodynamic drivers of binding affinity.

These methods are computationally intensive and rely on molecular dynamics simulations to sample a vast conformational space. The core principle involves a non-physical, or alchemical, transformation of one ligand into another within the binding site of the protein. By calculating the free energy change associated with this transformation both in the bound state and in solution, the relative binding free energy (ΔΔG) can be determined.

The accuracy of FEP and TI is highly dependent on the quality of the force fields used and the extent of conformational sampling. Challenges remain in accurately modeling large-scale protein conformational changes and the entropic contributions to binding. Nevertheless, these methods represent the gold standard for in silico prediction of relative binding affinities and are crucial for the fine-tuning of inhibitor scaffolds like this compound.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques for the discovery of novel hit compounds and for understanding the key chemical features required for biological activity. These approaches have been widely applied to classes of compounds that include the this compound scaffold, particularly in the search for new PARP inhibitors. nih.govplos.org

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

In the absence of a high-resolution crystal structure of the target protein, ligand-based pharmacophore models can be developed from a set of known active compounds. This approach assumes that molecules with similar biological activity share common chemical features arranged in a specific three-dimensional orientation. For benzamide derivatives, a set of structurally diverse but functionally related compounds can be aligned to identify the common features responsible for their activity.

For example, a study on three-substituted benzamide derivatives as FtsZ inhibitors developed a five-featured pharmacophore model. nih.gov This model, consisting of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings, was used to build a statistically significant 3D-QSAR model. nih.gov Such models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent derivatives.

Table 1: Example Features in a Ligand-Based Pharmacophore Model for Benzamide Derivatives

| Feature Type | Description | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor | Typically an electronegative atom like oxygen or nitrogen. | Interacts with hydrogen bond donors on the protein, such as backbone amides or side chains of polar amino acids. |

| Hydrogen Bond Donor | A hydrogen atom bonded to an electronegative atom. | Forms hydrogen bonds with acceptor groups on the protein, like carbonyl oxygens or side chains of Asp, Glu, or Gln. |

| Aromatic Ring | A planar, cyclic, conjugated system. | Engages in π-π stacking or hydrophobic interactions with aromatic residues like Phe, Tyr, or Trp in the binding pocket. |

When the three-dimensional structure of the target protein, typically complexed with a ligand, is available, a structure-based pharmacophore model can be generated. This approach directly maps the key interaction points between the ligand and the protein's binding site. For PARP inhibitors, numerous crystal structures are available, allowing for the development of highly accurate and predictive structure-based pharmacophore models. nih.govplos.org

These models are derived by analyzing the hydrogen bonds, hydrophobic contacts, and other interactions observed in the crystal structure. The resulting pharmacophore represents the ideal spatial arrangement of chemical features for a high-affinity ligand. A dynamic structure-based pharmacophore approach has been used to identify new scaffolds for PARP-1 inhibitors by considering the flexibility of both the enzyme and the ligand. nih.govplos.org

Table 2: Key Interactions for Structure-Based Pharmacophore Models of PARP Inhibitors

| Interacting Residue (Example) | Interaction Type | Pharmacophore Feature |

|---|---|---|

| Glycine (backbone) | Hydrogen Bond | Hydrogen Bond Acceptor/Donor |

| Serine (side chain) | Hydrogen Bond | Hydrogen Bond Acceptor/Donor |

| Tyrosine (side chain) | π-π Stacking | Aromatic Ring |

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential hit compounds from libraries containing millions of molecules.

The hits from a virtual screen are then typically subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity more accurately. Promising candidates are then synthesized and tested experimentally. This integrated approach of pharmacophore modeling and virtual screening has been successfully employed to discover novel chemotypes for PARP-1 inhibition. nih.govplos.org The use of dynamic structure-based pharmacophores, in particular, has led to the identification of three new PARP-1 inhibitor chemotypes. nih.gov

Structure Activity Relationship Sar Studies and Medicinal Chemistry Principles

Systematic Exploration of 2-(Piperidin-4-yl)benzamide Analogues

The systematic dissection of the this compound molecule involves modifying its core components—the benzamide (B126) ring, the piperidine (B6355638) ring, and the linker connecting them—to understand their respective contributions to biological activity.

Positional scanning involves the introduction of various substituents at different positions of the scaffold to probe the steric, electronic, and lipophilic requirements for optimal target interaction.

Benzamide Ring Modifications: Studies on analogues of this compound have revealed that the substitution pattern on the benzamide ring is a critical determinant of activity. For instance, in a series of N-(piperidin-4-yl)benzamide derivatives designed as activators of hypoxia-inducible factor 1 (HIF-1) pathways, specific substitutions on the benzamide moiety were found to be crucial for potent inhibitory bioactivity in HepG2 cells. The introduction of diaryl ether functionalities at certain positions led to compounds with significant activity, highlighting the importance of this region for target engagement. nih.gov

Piperidine Ring Modifications: The piperidine moiety also offers opportunities for modification. The nitrogen atom of the piperidine ring is a common site for substitution. For example, in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, the N-alkylation of the piperidine ring with a propyl group in 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide was found to be optimal for potency. nih.gov Further exploration of N-substituents in other contexts has shown that the size and nature of the substituent can significantly impact affinity and selectivity for the target protein.

The following table summarizes the effects of representative substitutions on the biological activity of this compound analogues.

| Compound ID | Scaffold | Substituent Position | Substituent | Biological Target/Activity | Key Finding |

| Analogue A | N-(piperidin-4-yl)benzamide | Benzamide Ring | Diaryl ether | HIF-1 Activator | Introduction of specific diaryl ethers enhances inhibitory bioactivity. nih.gov |

| Analogue B | 2-(piperidin-4-yl)-1H-benzimidazole-4-carboxamide | Piperidine N-1 | Propyl | PARP Inhibitor | N-propyl group found to be favorable for potent PARP inhibition. |

| Analogue C | 2-Phenoxybenzamide | N-Boc-piperazinyl at para-position | N-Boc-piperazinyl | Antiplasmodial | Para-substitution is more active than ortho or meta-substitution. mdpi.com |

| Analogue D | 2-Phenoxybenzamide | Amino at meta or para-position | Amino | Antiplasmodial | Replacement of the piperazinyl moiety with an amino group leads to a significant decrease in activity. mdpi.com |

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound. This involves replacing a functional group with another that has similar steric and electronic properties.

In the context of this compound and its analogues, the amide bond has been a key target for bioisosteric replacement. The amide group is susceptible to metabolic degradation, and its replacement with more stable moieties can lead to improved pharmacokinetic profiles. For instance, heterocyclic rings such as 1,2,4-oxadiazoles have been successfully employed as amide bond bioisosteres in the design of novel benzamide derivatives. mdpi.com This strategy was guided by the principle that the oxadiazole ring can mimic the hydrogen bonding and conformational properties of the amide group while offering enhanced metabolic stability. mdpi.comufrj.brdrughunter.com

The following table provides examples of isosteric replacements in benzamide-related scaffolds.

| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement | Impact on Properties | Reference Example |

| Amide | 1,2,4-Oxadiazole | Improve metabolic stability, mimic H-bonding | Enhanced stability, retained or improved activity | Design of novel benzamide pesticides. mdpi.com |

| Benzamide | Benzimidazole (B57391) | Modulate electronic and lipophilic properties | Discovery of potent anti-inflammatory agents. nih.gov | |

| Amide | Sulfonamide | Increase hydrophobicity and solubility | Maintained hydrogen bond interactions. mdpi.com | |

| Phenyl Ring | Thiophene Ring | Similar size and shape | Often retains biological activity. nih.gov |

Stereochemistry plays a crucial role in the interaction of a drug molecule with its biological target. The three-dimensional arrangement of atoms can significantly influence binding affinity and efficacy. For molecules containing chiral centers, such as substituted piperidine rings, the different stereoisomers can exhibit distinct pharmacological profiles.

While specific studies on the stereochemistry of this compound itself are not extensively detailed in the provided context, research on related piperidine derivatives highlights the importance of this aspect. For example, studies on cis-3-alkyl-2,6-diarylpiperidin-4-one derivatives have shown that the stereochemical orientation of substituents on the piperidine ring affects their antibacterial, antifungal, and anthelmintic activities. researchgate.net The specific spatial arrangement of the aryl and alkyl groups is critical for effective interaction with the biological targets. This underscores the principle that for any chiral analogue of this compound, the evaluation of individual enantiomers or diastereomers is essential to identify the eutomer—the stereoisomer with the desired pharmacological activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.

QSAR models have been developed for various classes of benzamide and piperidine derivatives to predict their activity against different biological targets. These models typically use a range of molecular descriptors, including topological, electronic, and steric parameters.

For instance, a QSAR study on a series of substituted benzamides with antimicrobial activity demonstrated that the biological activity could be effectively modeled using topological descriptors and molecular connectivity indices. researchgate.net The resulting models showed good predictive ability, as indicated by high cross-validated r-squared values.

In another study focused on piperidinyl amides and ureas as CCR5 receptor antagonists, a 3D-QSAR model was developed that showed excellent internal and external predictive power. The model indicated that both steric and electrostatic descriptors play a crucial role in the biological activity of these compounds. researchgate.net While not specific to this compound, these studies demonstrate the utility of QSAR in understanding the structural requirements for activity in related scaffolds and in guiding the design of new, more potent analogues.

Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics in drug discovery for evaluating the quality of hit and lead compounds. LE relates the potency of a compound to its size (number of heavy atoms), while LipE relates potency to lipophilicity (logP or logD). These metrics help in identifying compounds that achieve high potency with a favorable physicochemical profile. uniroma1.itwikipedia.orgsciforschenonline.org

In the evaluation of benzophenone-type inhibitors of P-glycoprotein, which share structural similarities with some substituted benzamides, both LE and LipE were calculated. nih.govacs.org The study found that smaller ligands, such as a piperidine analogue, exhibited higher ligand efficiency values. nih.govacs.org However, it was also noted that many potent P-gp inhibitors have LipE values below the generally accepted optimal threshold for drug candidates, suggesting that for certain targets, these guidelines may need to be adjusted. nih.govacs.org

The following table provides a hypothetical example of how LE and LipE might be assessed for a series of this compound analogues.

| Compound ID | pIC50 | logP | Heavy Atom Count | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |

| Parent | 6.0 | 2.5 | 20 | 0.30 | 3.5 |

| Analogue 1 | 7.2 | 3.0 | 25 | 0.29 | 4.2 |

| Analogue 2 | 6.5 | 2.2 | 22 | 0.30 | 4.3 |

| Analogue 3 | 7.8 | 3.8 | 28 | 0.28 | 4.0 |

Note: The data in this table is illustrative and intended to demonstrate the application of LE and LipE calculations.

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile. For derivatives of this compound, lead optimization strategies often focus on systematic modifications of the core scaffold to improve interaction with the biological target and optimize absorption, distribution, metabolism, and excretion (ADMET) properties.

A key target for which the this compound scaffold has been extensively optimized is Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. nih.gov Inhibition of PARP-1 is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Structure-activity relationship (SAR) studies have revealed that modifications at several positions of the this compound core can significantly impact inhibitory potency against PARP-1. Key areas of modification include the benzamide ring, the piperidine ring, and the amide linker. For instance, the introduction of various substituents on the benzamide moiety can modulate binding affinity and selectivity. Similarly, substitution on the piperidine nitrogen is a common strategy to alter physicochemical properties and explore additional binding interactions within the target protein.

A study focused on novel piperidine-based benzamide derivatives as PARP-1 inhibitors explored the impact of different substituents on their anticancer activity. nih.gov The researchers synthesized a series of compounds and evaluated their inhibitory activity against PARP-1 and their antiproliferative effects against various human cancer cell lines. The findings from this study highlight the importance of specific structural features for potent PARP-1 inhibition.

Below is a data table summarizing the PARP-1 inhibitory activity and antiproliferative activity against MDA-MB-436 (a breast cancer cell line) for selected this compound derivatives from the study. nih.gov

| Compound | Substituent on Piperidine Nitrogen | Substituent on Benzamide Ring | PARP-1 IC50 (nM) | MDA-MB-436 IC50 (µM) |

|---|---|---|---|---|

| Compound A | -CH2CH2CH3 | -H | 15.21 | 10.34 |

| Compound B | -CH2-Cyclopropyl | -H | 9.87 | 9.12 |

| Compound 6a | -CH2-Phenyl | -H | 8.33 | 8.56 |

| Compound 15d | -CH2-(4-fluorophenyl) | -H | 12.02 | 6.99 |

The data indicates that the nature of the substituent on the piperidine nitrogen plays a significant role in the biological activity of these compounds. For example, the introduction of a benzyl (B1604629) group (Compound 6a) resulted in potent PARP-1 inhibition. nih.gov These findings guide further optimization efforts to develop more effective and selective inhibitors based on the this compound scaffold.

Fragment-Based Drug Design (FBDD) is a powerful strategy in modern drug discovery that begins with the identification of low-molecular-weight fragments that bind to a biological target. These initial hits are then grown, linked, or merged to develop more potent and selective lead compounds. The this compound scaffold can be considered from an FBDD perspective, where the piperidine and benzamide moieties represent key fragments that can be individually optimized and then combined.

The benzoylpiperidine fragment is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. nih.gov This versatility makes it an excellent starting point for FBDD. The piperidine ring provides a three-dimensional structure that can be functionalized to explore different regions of a target's binding site, while the benzamide group can participate in crucial hydrogen bonding and aromatic interactions.

In the context of PARP inhibitors, the benzamide portion is a well-established pharmacophore that mimics the nicotinamide (B372718) moiety of the natural substrate, NAD+. The piperidine ring, on the other hand, can be viewed as a versatile scaffold to which different substituents can be attached to achieve desired interactions with the enzyme and to fine-tune the physicochemical properties of the molecule.

An FBDD approach for developing inhibitors based on this scaffold might involve:

Fragment Screening: Screening a library of small molecules to identify fragments that bind to different subpockets of the target's active site. For PARP, one fragment might be a benzamide derivative that binds to the nicotinamide-binding pocket, while another could be a substituted piperidine that interacts with an adjacent hydrophobic pocket.

Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the target to create a single, higher-affinity molecule.

Fragment Growing: Starting with a single fragment that binds to the target and systematically adding chemical functionalities to it to explore and occupy neighboring binding pockets, thereby increasing potency and selectivity.

The modular nature of the this compound structure makes it highly amenable to these FBDD strategies, allowing for the rational design and optimization of potent and selective inhibitors for various therapeutic targets.

The principles of prodrug and soft drug design can be conceptually applied to the this compound scaffold to overcome potential pharmacokinetic and pharmacodynamic limitations.

Prodrug Design: A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. This strategy can be employed to improve properties such as solubility, permeability, stability, and targeted delivery. For the this compound scaffold, several functional groups could be targeted for prodrug modification:

Piperidine Nitrogen: The secondary amine on the piperidine ring is a prime site for modification. It can be acylated, carbamylated, or phosphated to create prodrugs. For instance, an N-acyloxyalkyl or an N-phosphonooxymethyl group could be introduced, which would be designed to be cleaved by esterases or phosphatases in vivo to release the active parent compound. This could enhance lipophilicity and passive diffusion across cell membranes.

Amide Nitrogen: While generally more stable, the amide nitrogen could potentially be a site for N-acylation or other modifications to create a prodrug, although this is less common due to the higher stability of the amide bond.

The goal of such modifications would be to mask polar functional groups, thereby improving oral absorption or brain penetration, or to achieve targeted release of the active drug at a specific site in the body.

Soft Drug Design: A soft drug is a pharmacologically active compound that is designed to undergo a predictable and controlled metabolic inactivation to a non-toxic metabolite after exerting its therapeutic effect. This approach aims to minimize systemic side effects and toxicity.

For a molecule with the this compound core, a soft drug design strategy would involve incorporating metabolically labile functionalities. For example:

Ester Linkages: Introducing an ester group at a strategic position on the molecule. Esters are susceptible to hydrolysis by esterases, which are abundant in the blood and various tissues. This would lead to a rapid and predictable inactivation of the drug.

Oxidatively Labile Groups: Incorporating groups that are readily metabolized by cytochrome P450 enzymes to inactive metabolites.

The key principle of soft drug design is to build a "self-destruct" mechanism into the drug molecule, ensuring that its action is localized and its duration is controlled, thereby enhancing its safety profile.

Biological Target Identification and Mechanistic Elucidation Pre Clinical Focus

In Vitro Target Identification and Validation

In vitro assays form the cornerstone of early-stage drug discovery, providing critical insights into the specific molecular targets of a compound. For the 2-(Piperidin-4-yl)benzamide family, these studies have demonstrated interactions with several key proteins involved in disease pathology.

Derivatives of this compound have been shown to modulate the activity of several critical enzymes.

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Activation : Certain novel N-(piperidin-4-yl)benzamide derivatives have been identified as activators of the HIF-1 pathway. nih.gov In studies using HepG2 human liver cancer cells, compounds 10b and 10j demonstrated significant inhibitory bioactivity with low micromolar IC50 values. nih.gov Mechanistic investigations revealed that these compounds induce the expression of HIF-1α protein, which in turn promotes the expression of downstream targets like p21, ultimately leading to apoptosis in tumor cells. nih.gov

| Compound | IC50 (μM) against HepG2 Cells |

| 10b | 0.12 |

| 10j | 0.13 |

Data sourced from Huang et al., 2018. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition : The benzamide (B126) scaffold is a component of some inhibitors targeting human dihydrofolate reductase (hDHFR), an important enzyme in cancer therapy. mdpi.com A study of benzamide-containing trimethoprim (B1683648) derivatives showed that all tested compounds were more active against hDHFR than trimethoprim itself, with IC50 values ranging from 4.72 to 20.17 µM. mdpi.com While not direct this compound analogs, this highlights the potential of the broader benzamide class to interact with the folate pathway. mdpi.comnih.gov

Monoacylglycerol Lipase (MAGL) Inhibition : MAGL is a key enzyme in the endocannabinoid system and a target for neurodegenerative diseases, inflammation, and cancer. nih.govresearchgate.net A new class of benzylpiperidine-based MAGL inhibitors was developed, and structure-activity relationship studies revealed that an amide phenolic moiety was fundamental for inhibitory activity. nih.gov This suggests that the benzamide portion of the this compound scaffold could be oriented to establish a strategic hydrogen bond network within the MAGL active site, similar to other known inhibitors. nih.gov

The this compound core structure is a privileged scaffold for interacting with various G protein-coupled receptors (GPCRs) and other receptor types.

Sigma (σ) Receptors : Several iodinated N-(N-benzylpiperidin-4-yl)-benzamide derivatives have been synthesized and evaluated as high-affinity ligands for sigma receptors, which are overexpressed in a variety of tumor cells. nih.govnih.gov The derivative 2-[125I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide (2-[125I]BP) showed high affinity for both sigma-1 and sigma-2 receptor subtypes in LnCAP human prostate tumor cells. nih.gov Similarly, 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide demonstrated high-affinity binding to sigma receptors in MCF-7 breast cancer cells. nih.gov

| Compound | Target Cells | Ki (nM) |

| 2-IBP | LnCAP | 1.6 |

| 4-IBP (Haloperidol) | LnCAP | 4.09 |

| 4-IBP | MCF-7 | 4.6 |

Data sourced from John et al., 1998 and John et al., 1995. nih.govnih.gov

GPR119 : G protein-coupled receptor 119 (GPR119) is a promising target for type 2 diabetes due to its role in stimulating insulin (B600854) release and incretin (B1656795) hormone secretion. researchgate.netnih.gov A series of 4-fluoro-N-(piperidin-4-yl)benzamide analogs were designed and evaluated as GPR119 agonists. researchgate.net Computational molecular docking studies predicted strong binding affinities for these derivatives, with the most potent compounds exhibiting binding energies between -10.7 and -12.6 kcal/mol. researchgate.net Further optimization of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, which contain a related core structure, led to the identification of potent and orally bioavailable GPR119 agonists. nih.gov

Opioid Receptors : The piperidine (B6355638) ring is a core component of many opioid receptor ligands. plos.org A novel class of potent and highly selective delta (δ) opioid receptor agonists was developed based on a N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide structure. nih.gov The lead compound in this series exhibited an IC50 of 0.87 nM for the δ-opioid receptor with exceptional selectivity over mu (μ) and kappa (κ) receptors. nih.gov

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Saturation Transfer Difference (STD) NMR are powerful tools for characterizing the direct binding events between a small molecule and its protein target. SPR can provide real-time kinetics of the interaction (association and dissociation rates), while STD NMR can identify the specific parts of a ligand that are in close contact with the receptor. While the literature reviewed for this article extensively uses enzyme assays and receptor binding studies, specific reports detailing the use of SPR or STD NMR to map the interactions of this compound derivatives were not prominently featured. However, these techniques represent a critical next step in mechanistic elucidation to precisely define the binding mode and kinetics for the enzymatic and receptor targets identified.

Cellular Pathway Modulation and Phenotypic Studies (in vitro cell lines)

p53/p21 Pathway : A key mechanism of antitumor activity for N-(piperidine-4-yl)benzamide derivatives involves the p53/p21-dependent pathway. nih.govresearchgate.net In a study on HepG2 cells, a lead compound (compound 47) was shown to enhance the expression of the tumor suppressor proteins p53 and p21. nih.govresearchgate.net Activation of this pathway is a critical step in inducing cell cycle arrest. nih.gov Further studies confirmed that HIF-1α activating derivatives also induced the expression of the downstream target gene p21. nih.gov

AMP-activated protein kinase (AMPK) Pathway : AMPK is a crucial cellular energy sensor that, when activated, switches on catabolic pathways and switches off ATP-consuming processes like lipogenesis. googleapis.com Certain N-(piperidine-4-yl)benzamide derivatives have been shown to activate the AMPK pathway. nih.govresearchgate.net Western blot analysis demonstrated that treatment with a potent derivative enhanced the expression of phospho-AMPK (p-AMPK) in HepG2 cells, linking the compound's activity to the regulation of cellular energy homeostasis. nih.govresearchgate.net

The modulation of signaling pathways by this compound derivatives translates into distinct cellular phenotypes, particularly the halting of cell proliferation and the induction of programmed cell death (apoptosis).

Cell Cycle Analysis : Flow cytometry analysis has confirmed that potent antitumor N-(piperidine-4-yl)benzamide derivatives induce cell cycle arrest. nih.govresearchgate.net This effect is consistent with the observed upregulation of p21, a well-known cyclin-dependent kinase inhibitor. nih.gov The molecular mechanism for this arrest includes the inhibition of cyclin B1 expression. nih.govresearchgate.net

Apoptosis Induction Mechanisms : A primary goal of many anticancer agents is to induce apoptosis in malignant cells. d-nb.info Derivatives of the this compound scaffold have been shown to trigger apoptosis through multiple mechanisms.

Caspase Activation : One study found that HIF-1α-activating benzamide derivatives upregulated the expression of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Mitochondrial Pathway : Closely related piperidone compounds have been shown to induce cell death via the intrinsic apoptotic pathway. nih.gov This involves the accumulation of reactive oxygen species (ROS), leading to mitochondrial depolarization and the subsequent activation of caspases-3/7. nih.gov This mechanism is a common route for apoptosis induction by various chemotherapeutic agents. d-nb.infomdpi.com

Cellular Target Engagement Assays

Cellular target engagement assays are crucial for confirming that a compound interacts with its intended molecular target within a living cell. For derivatives of this compound, which have been primarily investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), whole-cell assays are commonly employed to quantify their potency and ability to engage the PARP enzyme in a physiological context.

In these assays, cancer cell lines, often those with specific genetic deficiencies like mutations in BRCA1 or BRCA2, are treated with the test compound. The activity of PARP within the cells is then measured. A reduction in PARP activity indicates that the compound has successfully entered the cell, bound to its target, and exerted its inhibitory effect.

Several potent PARP inhibitors containing a cyclic amine benzamide structure have demonstrated target engagement in cellular assays. For instance, 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827) inhibited PARP activity in a whole-cell assay with an EC₅₀ of 4 nM. nih.gov Similarly, 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), another benzimidazole (B57391) carboxamide derivative, showed an EC₅₀ of 2 nM in a C41 whole-cell assay. researchgate.net More recently, a derivative, 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide, was identified as an effective PARP1/2 inhibitor with IC₅₀ values of 4.30 nM and 1.58 nM, respectively, in enzymatic assays, which is a prerequisite for effective cellular engagement. nih.gov

These assays confirm that the molecular design of these compounds facilitates cell permeability and interaction with the intracellular PARP enzyme. The potency observed in these cellular systems is a critical step in validating a compound's mechanism of action before advancing to in vivo models.

| Compound | Target | Assay Type | Result | Cell Line | Reference |

|---|---|---|---|---|---|

| MK-4827 | PARP | Whole-Cell Activity Assay | EC₅₀ = 4 nM | Not Specified | nih.gov |

| ABT-888 | PARP-1/PARP-2 | C41 Whole-Cell Assay | EC₅₀ = 2 nM | C41 | researchgate.net |

| 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide | PARP-1/PARP-2 | Enzyme Inhibitory Assay | IC₅₀ = 4.30 nM / 1.58 nM | Not Applicable | nih.gov |

Mechanistic Insights from Preclinical In Vivo Models (Animal studies focused on molecular mechanisms)

Preclinical animal models provide essential insights into the molecular mechanisms of drug candidates in a complex biological system. For compounds related to this compound, in vivo studies have helped to confirm the therapeutic hypothesis established through in vitro and cellular research.

The primary mechanism for many benzamide-based PARP inhibitors revolves around the concept of synthetic lethality. nih.gov PARP enzymes are critical for repairing single-strand DNA breaks. nih.gov When PARP is inhibited, these breaks can escalate into more lethal double-strand breaks during DNA replication. nih.gov In cancers with pre-existing defects in double-strand break repair, such as those with BRCA1 or BRCA2 mutations, this inhibition of a parallel repair pathway leads to selective cancer cell death. nih.govnih.gov This mechanism has been validated in vivo. The PARP inhibitor MK-4827, a compound containing the piperidinyl-phenyl-carboxamide scaffold, demonstrated efficacy as a single agent in a xenograft model using BRCA-1 deficient cancer cells. nih.gov This finding provides strong in vivo evidence that the compound's anti-tumor activity is directly linked to its mechanism of PARP inhibition in a genetically susceptible context. nih.gov

Beyond cancer, the parent compound Benzamide has shown neuroprotective activity in mouse models. It was found to attenuate methamphetamine-induced dopamine (B1211576) depletions, suggesting a mechanism related to mitigating neurotoxicity. medchemexpress.com This effect was achieved without altering acute striatal dopamine metabolism or body temperature, indicating a specific protective action. medchemexpress.com

Confirming target engagement and measuring downstream pathway modulation in vivo are critical for understanding a compound's pharmacological effects. While specific in vivo biomarker studies for this compound are not extensively detailed, research on analogous structures provides a clear framework for the types of investigations performed.

Based on in vitro findings, key biomarkers for N-(piperidin-4-yl)benzamide derivatives are associated with the hypoxia-inducible factor 1 (HIF-1) pathway. Studies on certain derivatives showed they could induce the expression of HIF-1α protein and its downstream target gene, p21. nih.gov Furthermore, they upregulated the expression of cleaved caspase-3, a key marker of apoptosis. nih.gov

In a preclinical animal setting, these in vitro findings would be translated into biomarker studies using tissue samples from treated animals, typically from tumor xenografts. Researchers would analyze tumor tissue via methods like Western blotting or immunohistochemistry to measure changes in the levels of these key proteins. An increase in HIF-1α and p21, alongside a rise in cleaved caspase-3 in tumor tissue from animals treated with the compound, would serve as strong in vivo evidence of target engagement and downstream pathway activation, confirming the proposed mechanism of action.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 2-(Piperidin-4-yl)benzamide in solution. It provides detailed information about the chemical environment of each nucleus (primarily ¹H and ¹³C), enabling the assembly of the molecular framework and the study of its dynamic behavior.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguous assignment and structural elucidation. researchgate.net These techniques reveal correlations between nuclei, allowing chemists to piece together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbon atoms. For this compound, COSY would reveal correlations between the protons within the piperidine (B6355638) ring and among the protons on the aromatic benzamide (B126) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This powerful technique allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton(s), simplifying the analysis of the complex ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, HMBC shows correlations between protons and carbons that are two, three, and sometimes four bonds away. This is crucial for connecting molecular fragments. For instance, HMBC would show a correlation from the piperidine proton at the C4 position to the C2 carbon of the benzamide ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the molecule's preferred conformation and stereochemistry. researchgate.net For example, NOESY could reveal spatial relationships between protons on the piperidine ring and the benzamide moiety, offering insights into the rotational orientation around the connecting single bond.

Assignments for the chemical shifts of related piperidine and benzamide structures can be made based on these 2D NMR experiments. researchgate.netub.edujapsonline.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for Piperidine and Benzamide Moieties Note: These are typical chemical shift ranges. Actual values for this compound would require experimental measurement.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Benzamide Aromatic CH | 7.4 - 8.0 | 127 - 132 |

| Benzamide C=O | - | ~169 |

| Piperidine CH (C4) | ~2.8 - 3.2 | ~40 - 45 |

| Piperidine CH₂ (C2, C6) | ~2.6 - 3.1 | ~45 - 50 |

| Piperidine CH₂ (C3, C5) | ~1.5 - 2.0 | ~25 - 30 |

| Amide NH₂ | 6.0 - 8.0 (broad) | - |

| Piperidine NH | 1.5 - 2.5 (broad) | - |

In the solid state, molecules can pack into different crystal lattices, a phenomenon known as polymorphism. Different polymorphs can have distinct physical properties. Solid-State NMR (ssNMR) is a powerful, non-destructive technique used to characterize and differentiate these crystalline forms. By analyzing parameters such as chemical shift anisotropy and cross-polarization dynamics, ssNMR can detect subtle differences in the molecular environment and conformation between polymorphs, which may not be distinguishable by other methods. rsc.org This is particularly valuable in pharmaceutical sciences, where the specific polymorph of an active ingredient can impact its stability and bioavailability.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystalline Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. The analysis of a suitable single crystal of this compound would yield its exact solid-state conformation and details of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

While data for the specific title compound is not available, analysis of closely related structures demonstrates the power of this technique. For example, the crystal structure of N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide, a more complex derivative, was solved and revealed that the piperidine ring adopts a chair conformation. nih.gov

Table 2: Illustrative Crystallographic Data from a Related Benzamide Derivative, N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide nih.gov

| Parameter | Value |

| Chemical Formula | C₂₀H₂₂N₂O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.8039 (2) |

| b (Å) | 10.4453 (2) |

| c (Å) | 10.6765 (2) |

| α (°) | 62.208 (1) |

| β (°) | 66.009 (1) |

| γ (°) | 68.150 (1) |

| Volume (ų) | 860.80 (3) |

| Z | 2 |

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap instruments, measures the mass of a molecule with extremely high accuracy (typically below 5 ppm). veeprho.com This precision allows for the unambiguous determination of the elemental formula of a compound from its exact mass, distinguishing it from other molecules with the same nominal mass. For this compound, HRMS would confirm its molecular formula, C₁₂H₁₆N₂O.

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Ion Adduct | Calculated Monoisotopic Mass (Da) |

| C₁₂H₁₆N₂O | [M+H]⁺ | 205.13355 |

| C₁₂H₁₆N₂O | [M+Na]⁺ | 227.11549 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented through collision-induced dissociation, and the resulting fragment ions (product ions) are then analyzed. uab.edu The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. The analysis of these pathways helps to confirm the connectivity of different parts of the molecule. For this compound, the molecular ion would likely undergo fragmentation through characteristic losses of the benzamide and piperidine moieties. Key fragmentation would involve the cleavage of the amide group and the opening of the piperidine ring. researchgate.netwvu.edu

Table 4: Plausible MS/MS Fragmentations for Protonated this compound ([M+H]⁺, m/z 205.13)

| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Neutral Loss | Fragment Identity |

| 205.13 | 188.11 | NH₃ | Loss of ammonia (B1221849) from benzamide |

| 205.13 | 122.06 | C₅H₉N | Loss of piperidine ring fragment |

| 205.13 | 105.03 | C₅H₁₂N₂ | Benzoyl cation |

| 205.13 | 84.08 | C₇H₆NO | Protonated piperidine ring fragment |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the detailed molecular-level characterization of pharmaceutical compounds like this compound. These methods probe the vibrational motions of atoms and functional groups within a molecule. Since each bond and functional group has characteristic vibrational frequencies, the resulting spectra provide a unique molecular "fingerprint," offering rich information on chemical structure, bonding, and molecular conformation. masterorganicchemistry.comhoriba.com

Infrared spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes that induce a change in the dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic laser light, detecting vibrational modes that cause a change in the molecular polarizability. masterorganicchemistry.com Consequently, IR and Raman are complementary techniques; vibrations that are strong in IR may be weak or silent in Raman, and vice versa, allowing for a more complete vibrational analysis.

For this compound, these techniques are instrumental in:

Functional Group Identification : Unambiguously confirming the presence of key structural motifs such as the secondary amide, the secondary amine within the piperidine ring, the aromatic benzene (B151609) ring, and the saturated aliphatic piperidine ring.

Conformational Analysis : Investigating the three-dimensional structure, including the conformation of the piperidine ring (e.g., chair or boat forms) and the relative orientation of the benzamide and piperidine moieties. researchgate.netnih.gov

Detailed Research Findings: Functional Group Characterization

The vibrational spectrum of this compound can be interpreted by assigning observed bands to the characteristic vibrations of its constituent parts: the benzamide group and the piperidin-4-yl group. The expected vibrational frequencies are based on extensive studies of related molecules. nih.govias.ac.innih.gov

Interactive Table 1. Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity | Notes |

| N-H Stretch | Secondary Amide (-CONH-) | 3300 - 3500 (sharp, medium) | 3300 - 3500 (weak) | Medium-Weak | A single peak is expected for the secondary amide. masterorganicchemistry.comlibretexts.org |

| N-H Stretch | Secondary Amine (Piperidine) | 3200 - 3500 (sharp, weak-medium) | 3200 - 3500 (weak) | Medium-Weak | May overlap with the amide N-H stretch. |

| C-H Stretch | Aromatic (Benzene Ring) | 3000 - 3100 (multiple, sharp) | 3000 - 3100 (strong) | Strong | Bands above 3000 cm⁻¹ are characteristic of sp² C-H bonds. udel.edulibretexts.org |

| C-H Stretch | Aliphatic (Piperidine Ring) | 2850 - 3000 (strong, multiple) | 2850 - 3000 (strong) | Strong | Bands below 3000 cm⁻¹ are characteristic of sp³ C-H bonds. libretexts.org |

| C=O Stretch (Amide I) | Secondary Amide | 1640 - 1680 (very strong, sharp) | 1640 - 1680 (medium) | Strong | One of the most intense and diagnostic bands in the IR spectrum. masterorganicchemistry.comresearchgate.net |

| N-H Bend (Amide II) | Secondary Amide | 1510 - 1570 (strong) | 1510 - 1570 (weak) | Strong | Involves coupling of N-H bending and C-N stretching. researchgate.net |

| C=C Stretch | Aromatic (Benzene Ring) | 1580 - 1600, 1450 - 1500 (multiple) | 1580 - 1600, 1450 - 1500 (strong) | Medium-Strong | Aromatic ring vibrations are often strong in Raman spectra. horiba.com |

| CH₂ Bend (Scissoring) | Aliphatic (Piperidine Ring) | 1400 - 1470 (medium) | 1400 - 1470 (medium) | Medium | Characteristic of the methylene (B1212753) groups in the piperidine ring. horiba.com |

| C-N Stretch | Amide & Amine | 1200 - 1400 (medium) | 1200 - 1400 (medium-weak) | Medium | Often coupled with other vibrations in the fingerprint region. |

| Ring Breathing | Aromatic (Benzene Ring) | ~1000 (weak) | ~1000 (strong, sharp) | Strong (Raman) | A symmetric vibration that is characteristically strong in the Raman spectrum of benzene derivatives. nih.govs-a-s.org |

| C-H Out-of-Plane Bend | Aromatic (Benzene Ring) | 675 - 900 (strong) | Weak | Strong | The pattern of these bands can provide information on the substitution pattern of the benzene ring. libretexts.org |

Amide and Amine Vibrations : The N-H stretching vibrations of the secondary amide and the piperidine's secondary amine are expected in the 3200-3500 cm⁻¹ region. libretexts.org The amide N-H stretch is typically more intense. The most prominent feature of the amide group is the C=O stretching vibration, known as the Amide I band, which gives a very strong absorption in the IR spectrum between 1640-1680 cm⁻¹. masterorganicchemistry.com The Amide II band, appearing around 1510-1570 cm⁻¹, results from a mix of N-H bending and C-N stretching and is also a key diagnostic peak. researchgate.net

Aromatic and Aliphatic C-H Stretches : A clear distinction can be made between the aromatic C-H stretches of the benzoyl group (appearing above 3000 cm⁻¹) and the aliphatic C-H stretches of the piperidine ring (appearing below 3000 cm⁻¹). udel.edulibretexts.org

Ring Vibrations : The benzene ring exhibits characteristic C=C stretching vibrations, typically as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹. horiba.com A particularly sharp and strong band near 1000 cm⁻¹ in the Raman spectrum is indicative of the symmetric ring breathing mode, a hallmark of substituted benzene compounds. nih.govs-a-s.org The piperidine ring contributes CH₂ bending (scissoring) modes around 1400-1470 cm⁻¹. horiba.com

Detailed Research Findings: Conformational Insights

Beyond identifying functional groups, vibrational spectroscopy provides subtle insights into the compound's three-dimensional structure. The exact frequencies and intensities of vibrational modes, particularly in the lower frequency "fingerprint" region (< 1500 cm⁻¹), are highly sensitive to the molecule's conformation. nih.gov

For this compound, conformational flexibility primarily relates to:

Piperidine Ring Pucker : Saturated six-membered rings like piperidine predominantly adopt a low-energy chair conformation. However, higher-energy boat or twist-boat conformations can exist in equilibrium. ias.ac.in These different conformers would present distinct spectral signatures, especially in the C-C and C-N stretching regions and the low-frequency deformation modes. researchgate.net Raman spectroscopy is particularly adept at detecting these subtle structural variations.

Substituent Orientation : The benzamide group can be attached to the C4 position of the piperidine ring in either an axial or equatorial orientation. The energetic preference for the equatorial position is common for bulky substituents to minimize steric hindrance. nih.gov The vibrational modes of the C-N bond connecting the two rings and the deformation modes of the adjacent CH₂ groups would be different for the axial versus the equatorial conformer, potentially allowing for their differentiation by careful spectral analysis, often aided by computational modeling. nih.govnih.gov Studies on related 4-substituted piperidines have shown that spectroscopic methods can successfully determine conformational free energies between axial and equatorial forms. nih.gov

Theoretical calculations using methods like Density Functional Theory (DFT) are frequently employed alongside experimental IR and Raman data. nih.govias.ac.in By calculating the theoretical vibrational frequencies for different possible conformers (e.g., equatorial vs. axial), a direct comparison can be made with the experimental spectrum. This synergy allows for a more confident assignment of observed spectral bands to specific vibrational motions and provides a robust basis for conformational analysis. mdpi.com

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in 2-(Piperidin-4-yl)benzamide Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of medicinal chemistry. These computational tools can accelerate the design and optimization of novel derivatives of the this compound scaffold.

Key Applications of AI/ML:

| Application | Description | Potential Impact on this compound Derivatives |

| Predictive Modeling | AI algorithms can be trained on large datasets of chemical structures and their biological activities to predict the properties of new, virtual compounds. This includes predicting efficacy, toxicity, and pharmacokinetic profiles. | Faster identification of promising this compound derivatives with desired biological activities and reduced off-target effects. |

| De Novo Drug Design | Generative AI models can design novel molecules from scratch that are optimized for specific biological targets. | Creation of entirely new this compound-based compounds with enhanced potency and selectivity against targets implicated in various diseases. |

| Synthesis Prediction | ML models can predict viable synthetic routes for complex molecules, saving time and resources in the laboratory. | Optimization of the synthesis of novel this compound derivatives, making their production more efficient and cost-effective. |

By leveraging AI and ML, researchers can navigate the vast chemical space of possible this compound derivatives more effectively, leading to the faster discovery of new drug candidates.

Exploration of Novel Modalities and Delivery Systems (Conceptual framework only)

Beyond the traditional small-molecule drug discovery approach, future research could explore novel therapeutic modalities and advanced delivery systems for this compound-based compounds. This conceptual framework focuses on enhancing the therapeutic potential of this scaffold.

Conceptual Modalities and Delivery Systems:

Targeted Drug Delivery: The this compound scaffold could be conjugated to targeting moieties such as antibodies or peptides. This would allow for the specific delivery of the active compound to diseased cells or tissues, thereby increasing efficacy and reducing systemic side effects. For instance, a derivative could be linked to a cancer-cell-specific antibody to create an antibody-drug conjugate (ADC).

Nanoparticle Formulation: Encapsulating this compound derivatives within nanoparticles could improve their solubility, stability, and pharmacokinetic properties. Polymeric nanoparticles, liposomes, or solid lipid nanoparticles could be explored to achieve controlled release and targeted delivery.

Prodrug Strategies: The scaffold could be chemically modified to create a prodrug that is inactive until it reaches the target site, where it is then converted to the active form by specific enzymes. This approach can improve drug absorption and distribution while minimizing off-target toxicity.

These innovative approaches could unlock the full therapeutic potential of the this compound scaffold by overcoming challenges related to drug delivery and targeting.

Unexplored Biological Targets and Therapeutic Areas for the this compound Scaffold

The structural features of the this compound scaffold suggest its potential to interact with a wide range of biological targets beyond those currently investigated. The piperidine (B6355638) ring can engage in various non-covalent interactions, while the benzamide (B126) group is a common feature in many enzyme inhibitors and receptor ligands.

Potential Unexplored Targets and Therapeutic Areas:

| Potential Biological Target Class | Rationale for Exploration | Potential Therapeutic Area |

| Kinases | The benzamide moiety is present in several approved kinase inhibitors. Modifications to the this compound scaffold could lead to potent and selective inhibitors of specific kinases involved in cancer and inflammatory diseases. | Oncology, Autoimmune Diseases |

| G-Protein Coupled Receptors (GPCRs) | Piperidine-containing compounds are known to interact with various GPCRs. Screening a library of this compound derivatives against a panel of GPCRs could identify novel modulators for neurological and metabolic disorders. | Psychiatry, Neurology, Metabolic Diseases |

| Epigenetic Targets | The scaffold could be adapted to target enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases. The benzamide group can act as a zinc-binding group in some HDAC inhibitors. | Oncology, Neurodegenerative Diseases |

| Ion Channels | The piperidine moiety is a common feature in many ion channel modulators. Derivatives of the this compound scaffold could be investigated for their ability to modulate the activity of specific ion channels implicated in cardiovascular and neurological conditions. | Cardiology, Neurology |

Systematic screening and target identification studies are crucial to uncovering the full therapeutic potential of the this compound scaffold. The exploration of these new biological targets could lead to the development of first-in-class medicines for a range of unmet medical needs.

Q & A

Q. Basic (Characterization)

- X-ray Crystallography : Resolve crystal structures using SHELX software for refinement (e.g., space group determination, hydrogen bonding networks) .

- NMR Spectroscopy : Confirm regiochemistry via H and C NMR (e.g., piperidine ring protons at δ 2.5–3.5 ppm; benzamide carbonyl at ~168 ppm).

- HPLC : Assess purity (>95%) with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

How can researchers evaluate the kinase inhibitory activity of this compound derivatives?

Q. Advanced (Biological Activity)

- In Vitro Assays :

- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) to identify off-target effects.

What strategies address discrepancies between in vitro and in vivo efficacy of this compound?

Q. Advanced (Translational Research)

- Pharmacokinetic Studies : Assess bioavailability (e.g., Hu7691: t = 8.2 h in mice) and metabolite profiling via LC-MS .

- Toxicity Mitigation : Use molecular dynamics simulations to reduce cutaneous toxicity by optimizing dihedral angles (e.g., Hu7691’s design minimized HaCaT keratinocyte apoptosis) .

- Formulation : Improve solubility via salt formation (e.g., hydrochloride salts) or nanoencapsulation .

What safety protocols are essential when handling this compound derivatives?

Q. Basic (Safety)

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation reported at 5 mg/mL) .

- Ventilation : Use fume hoods to avoid inhalation (TLV: 0.1 mg/m).

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How to design derivatives for improved selectivity towards biological targets like Akt isoforms?

Q. Advanced (Computational Design)

- Dihedral Angle Optimization : Adjust substituent geometry to fit Akt1’s hydrophobic pocket (e.g., Hu7691’s fluoro-benzamide group reduced Akt2 binding) .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., 50 ns MD runs to assess binding stability).

- SAR Studies : Replace piperidine N-methyl groups with bulkier substituents to enhance steric hindrance against off-target kinases .

How can crystallographic data resolve structural ambiguities in derivatives?

Q. Advanced (Structural Analysis)

- Data Collection : Use Rigaku diffractometers (Mo-Kα radiation, λ = 0.71073 Å) for high-resolution datasets (<0.8 Å) .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen placement. Example: Monoclinic P21/n space group for a related benzamide derivative (a = 11.480 Å, β = 108.5°) .

What in vitro models are suitable for testing anticancer activity of these compounds?

Q. Advanced (Pharmacology)

- Cell Lines : HepG2 (liver cancer) and MCF-7 (breast cancer) for proliferation assays (IC determination via MTT) .

- Apoptosis Markers : Measure caspase-3 activation and mitochondrial membrane potential (JC-1 dye) .

How to address metabolic instability in preclinical studies?

Q. Advanced (ADME)

- Microsomal Stability : Incubate with liver microsomes (human/mouse) and quantify parent compound via UPLC-MS.

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

What computational tools predict the binding affinity of derivatives to dopamine D3 receptors?

Q. Advanced (Molecular Modeling)

- Docking : Use AutoDock Vina with receptor PDB 7CKY. Key interactions: Hydrogen bonding with Asp110 and π-π stacking with Phe346 .

- Free Energy Calculations : Apply MM-GBSA to rank derivatives (ΔG < -40 kcal/mol indicates high affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.